molecular formula C29H31N7O2 B589676 4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide CAS No. 938082-57-6

4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide

Cat. No.: B589676
CAS No.: 938082-57-6
M. Wt: 509.614
InChI Key: JOLLULXEPUYESM-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C29H31N7O2 and its molecular weight is 509.614. The purity is usually 95%.
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Mechanism of Action

Target of Action

Imatinib, also known as “Imatinib (Piperidine)-1-oxide”, primarily targets the BCR-ABL tyrosine kinase . This kinase is the product of the Philadelphia chromosome abnormality in Chronic Myeloid Leukemia (CML), a genetic translocation that results in the fusion of the Abelson (Abl) gene on chromosome 9 with the Breakpoint cluster region (Bcr) on chromosome 22 .

Mode of Action

Imatinib acts as a tyrosine kinase inhibitor . It binds to the ATP-binding sites of the BCR-ABL tyrosine kinase, inhibiting its activity . This inhibition blocks proliferation and induces apoptosis in BCR-ABL positive cell lines, as well as in fresh leukemic cells in Philadelphia chromosome positive CML .

Biochemical Pathways

The inhibition of BCR-ABL by Imatinib disrupts multiple signal transduction pathways that are essential for the survival and proliferation of CML cells . This disruption leads to increased apoptosis, reduced growth-factor dependence, and perturbed interaction with the extracellular matrix and stroma .

Pharmacokinetics

Imatinib is well absorbed after oral administration, with an absolute bioavailability of 98% . It is widely bound to plasma proteins, predominantly to α1-acid glycoprotein (AGP) and albumin (ALB) . The drug is eliminated predominantly via the bile in the form of metabolites . The CYP3A4 isoform of CYP450 primarily metabolizes Imatinib .

Result of Action

The inhibition of BCR-ABL by Imatinib leads to a decrease in the proliferation of leukemic cells and an increase in their apoptosis . This results in a reduction in the number of leukemic cells in patients with CML .

Action Environment

The efficacy and stability of Imatinib can be influenced by various environmental factors. For example, the presence of certain genetic polymorphisms can affect the metabolism and transport of Imatinib, potentially impacting its therapeutic efficacy . Additionally, the drug’s action can be influenced by the patient’s renal function and hemoglobin levels .

Biochemical Analysis

Biochemical Properties

Imatinib (Piperidine)-1-oxide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound is the Abelson tyrosine kinase (ABL) domain, which is characteristic of the BCR-ABL fusion protein found in chronic myelogenous leukemia (CML) cells . The interaction between Imatinib (Piperidine)-1-oxide and the ABL domain involves numerous hydrogen bonds, hydrophobic interactions, and π-π stacking . These interactions inhibit the kinase activity of the BCR-ABL protein, thereby preventing the proliferation of leukemia cells.

Cellular Effects

Imatinib (Piperidine)-1-oxide exerts various effects on different types of cells and cellular processes. In cancer cells, this compound influences cell function by inhibiting cell signaling pathways, altering gene expression, and affecting cellular metabolism . Specifically, Imatinib (Piperidine)-1-oxide disrupts the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation . Additionally, this compound modulates the expression of genes involved in apoptosis and cell cycle regulation, leading to the induction of programmed cell death and cell cycle arrest in cancer cells .

Molecular Mechanism

The molecular mechanism of action of Imatinib (Piperidine)-1-oxide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the ATP-binding site of the ABL kinase domain, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream substrates, which are essential for the activation of signaling pathways that promote cell growth and survival . Furthermore, Imatinib (Piperidine)-1-oxide induces changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Imatinib (Piperidine)-1-oxide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that Imatinib (Piperidine)-1-oxide remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Imatinib (Piperidine)-1-oxide vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and myelosuppression . Threshold effects have been identified, indicating that there is a specific dosage range within which Imatinib (Piperidine)-1-oxide exerts its therapeutic effects without causing harm .

Metabolic Pathways

Imatinib (Piperidine)-1-oxide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity . This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which converts it into active and inactive metabolites . The metabolic flux and levels of metabolites can affect the overall efficacy and toxicity of Imatinib (Piperidine)-1-oxide .

Transport and Distribution

The transport and distribution of Imatinib (Piperidine)-1-oxide within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to interact with the ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins such as albumin can influence the localization and accumulation of Imatinib (Piperidine)-1-oxide in different tissues .

Subcellular Localization

The subcellular localization of Imatinib (Piperidine)-1-oxide plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes . Post-translational modifications, such as phosphorylation, can also affect the subcellular distribution of Imatinib (Piperidine)-1-oxide, directing it to specific compartments or organelles .

Properties

IUPAC Name

4-[(4-methyl-1-oxidopiperazin-1-ium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(38)16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLLULXEPUYESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C[N+]3(CCN(CC3)C)[O-])NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857870
Record name 4-[(4-Methyl-1-oxo-1lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938082-57-6
Record name 4-[(4-Methyl-1-oxo-1lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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